molecular formula C14H20O B12094828 1-(3-Ethylphenyl)cyclohexanol

1-(3-Ethylphenyl)cyclohexanol

Cat. No.: B12094828
M. Wt: 204.31 g/mol
InChI Key: WTJADRFYAJDTCO-UHFFFAOYSA-N
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Description

Cyclohexanol,1-(3-ethylphenyl)-(9CI) is an organic compound with the molecular formula C14H20O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 3-ethylphenyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of cyclohexanol,1-(3-ethylphenyl)-(9CI) may involve the catalytic hydrogenation of 3-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol,1-(3-ethylphenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-ethylphenylcyclohexanone, using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: 3-ethylphenylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol,1-(3-ethylphenyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanol,1-(3-ethylphenyl)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.

    1-(4-ethoxy-3-ethylphenyl)cyclohexanol: A derivative with an ethoxy group in addition to the ethylphenyl substitution.

    Cyclohexanol, 1-ethynyl-: A compound with an ethynyl group attached to the cyclohexanol structure.

Uniqueness

Cyclohexanol,1-(3-ethylphenyl)-(9CI) is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-ethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3

InChI Key

WTJADRFYAJDTCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2(CCCCC2)O

Origin of Product

United States

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